Cas no 2027614-50-0 (1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one)

1-4-(4-Cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one is a heterocyclic compound featuring a pyrazole-thiazole core structure with a cyclopropyl substituent. This scaffold is of significant interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery. The compound's rigid, fused-ring system enhances binding affinity and selectivity, while the cyclopropyl group may improve metabolic stability. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules. Applications include kinase inhibition and antimicrobial research, where its unique structural properties contribute to optimized pharmacokinetic profiles. The compound is typically handled under standard laboratory conditions with appropriate safety measures.
1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one structure
2027614-50-0 structure
Product name:1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one
CAS No:2027614-50-0
MF:C11H11N3OS
MW:233.289540529251
CID:5765874
PubChem ID:165519166

1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2027614-50-0
    • EN300-1292704
    • 1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
    • 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one
    • Inchi: 1S/C11H11N3OS/c1-7(15)11-13-10(6-16-11)14-5-9(4-12-14)8-2-3-8/h4-6,8H,2-3H2,1H3
    • InChI Key: FCZQBQPMBHJBAU-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=NC(=C1)N1C=C(C=N1)C1CC1

Computed Properties

  • Exact Mass: 233.06228316g/mol
  • Monoisotopic Mass: 233.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 76Ų

1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1292704-250mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
250mg
$972.0 2023-09-30
Enamine
EN300-1292704-1000mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
1000mg
$1057.0 2023-09-30
Enamine
EN300-1292704-100mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
100mg
$930.0 2023-09-30
Enamine
EN300-1292704-50mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
50mg
$888.0 2023-09-30
Enamine
EN300-1292704-5000mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
5000mg
$3065.0 2023-09-30
Enamine
EN300-1292704-1.0g
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
1g
$0.0 2023-06-06
Enamine
EN300-1292704-500mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
500mg
$1014.0 2023-09-30
Enamine
EN300-1292704-2500mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
2500mg
$2071.0 2023-09-30
Enamine
EN300-1292704-10000mg
1-[4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
2027614-50-0
10000mg
$4545.0 2023-09-30

Additional information on 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one

Introduction to 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one (CAS No. 2027614-50-0)

1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one, with the CAS number 2027614-50-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases and conditions.

The molecular structure of 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one features a thiazole ring fused with a pyrazole moiety, which is substituted with a cyclopropyl group. This unique structural arrangement confers the compound with distinct chemical and biological properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as COX and LOX. This makes it a potential candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one has also been investigated for its antitumor effects. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. These findings suggest that it may have potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs.

The pharmacokinetic profile of 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one has also been studied to assess its suitability for drug development. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are important factors for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, preliminary toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthetic route for the preparation of 1-4-(4-cyclopropyl-1H-pyrazol-1-yl)-1,3-thiazol-2-ylethan-1-one has been optimized to improve yield and purity. The synthesis involves several steps, including the formation of the thiazole ring, the introduction of the pyrazole moiety, and the final coupling reaction to form the desired product. These advancements in synthetic chemistry have facilitated large-scale production and further clinical evaluation.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-4-(4-cyclopropyl-1H-pyrazol-1-yi)-l,3-thiazol-l -ylethan-l -one in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacological activity. These findings provide a strong foundation for advancing to later-stage clinical trials and ultimately bringing this compound to market as a new therapeutic option.

In conclusion, 1 - 4 -( 4 -cycloprop yl - ı H -pyrazo l - ı y l ) - ı , 3 -th iaz ol - 2 - y l e than - ı one (CAS No. 20276 ı 4 -50 -0) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover its full potential, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.